molecular formula C29H31F3N2O3 B7856151 (2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

Numéro de catalogue: B7856151
Poids moléculaire: 512.6 g/mol
Clé InChI: DKMACHNQISHMDN-SHQCIBLASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, also known as Almorexant (ACT-078573), is a non-peptide dual orexin receptor antagonist (DORA) targeting OX1 and OX2 receptors. Its stereochemical configuration ((2R,1R)) is critical for binding affinity and selectivity . Structurally, it features a 3,4-dihydroisoquinoline core substituted with 6,7-dimethoxy groups, a 4-(trifluoromethyl)phenethyl chain, and a phenylacetamide side chain with an N-methyl group. Almorexant was developed for treating insomnia by blocking orexin-mediated arousal signaling .

Propriétés

IUPAC Name

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-SHQCIBLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’ACT 078573 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau isoquinoléine, l’introduction du groupe trifluorométhylphényle et le couplage final avec une fraction phénylacétamide. Les conditions de réaction impliquent généralement l’utilisation de bases fortes, telles que l’hydrure de sodium, et de divers solvants tels que le diméthylsulfoxyde (DMSO) et le tétrahydrofurane (THF) .

Méthodes de production industrielle

La production industrielle de l’ACT 078573 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une chromatographie liquide haute performance (HPLC) pour la purification. Les conditions de réaction sont soigneusement contrôlées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Applications De Recherche Scientifique

Mécanisme D'action

L’ACT 078573 exerce ses effets en antagonisant de manière compétitive les récepteurs de l’orexine 1 et de l’orexine 2. Ces récepteurs sont impliqués dans la régulation de l’éveil, de la vigilance et de l’appétit. En bloquant ces récepteurs, l’ACT 078573 favorise le sommeil et réduit la vigilance. Le composé se dissocie lentement des récepteurs, ce qui peut prolonger sa durée d’action .

Comparaison Avec Des Composés Similaires

Key Properties :

Property Value/Description
Molecular Formula C₃₃H₃₄F₃N₂O₃
Molecular Weight 596.64 g/mol
Target OX1/OX2 receptors (Ki: 13 nM/8 nM)
Solubility Low aqueous solubility; formulated as hydrochloride salt
Synthesis Route Esterification of benzoic acid and succinic acid under acidic conditions
Structural Analogues and Derivatives
2.1.1. VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)

VM-6 shares a trifluoromethylphenyl motif but lacks the dihydroisoquinoline core. Its nitro group confers distinct physicochemical properties, including higher polarity (molecular weight: 458.11 g/mol) and lower CNS penetration compared to Almorexant .

2.1.2. N-[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2,2,2-trifluoroacetamide

This analogue retains the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but replaces the phenylacetamide group with a trifluoroacetamide.

Structural Comparison Table :

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Almorexant 3,4-Dihydroisoquinoline 6,7-Dimethoxy, 4-(trifluoromethyl)phenethyl, N-methylphenylacetamide 596.64
VM-6 Biphenyl-carboxamide 4'-Methyl, 2-(trifluoromethyl)phenyl 458.11
Compound A Piperidin-4-yl-acetamide Difluorocyclopentyl, hydroxy-phenyl 526.57
Pharmacological and Functional Comparisons
2.2.1. Receptor Selectivity

Almorexant exhibits balanced antagonism for OX1/OX2 (Ki ratio: ~1.6), whereas Compound A (a muscarinic antagonist) shows 540-fold selectivity for M3 over M2 receptors. This highlights the role of the dihydroisoquinoline core in orexin receptor specificity .

2.2.2. Bioactivity Profiles

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that Almorexant clusters with CNS-active compounds due to its orexin-targeted mechanism. In contrast, VM-6 clusters with peripheral-acting agents, reflecting its nitro group-induced polarity .

Computational and Analytical Comparisons
2.3.1. Molecular Similarity Metrics

Using Tanimoto and Dice coefficients (Morgan fingerprints), Almorexant shares <30% similarity with VM-6 and Compound A, confirming significant structural divergence .

2.3.2. NMR and MS/MS Fragmentation

Almorexant’s NMR profile (δ 2.39 ppm for CH3, δ 7.53–7.95 ppm for aromatic protons) aligns with dihydroisoquinoline derivatives but differs from VM-6’s biphenyl shifts (δ 6.18–7.95 ppm) . MS/MS fragmentation patterns (cosine score >0.8) group Almorexant with other trifluoromethyl-containing neuroactive compounds .

Clinical and Preclinical Data
Compound Phase Key Findings Reference
Almorexant Phase III Discontinued due to hepatotoxicity
Compound A Preclinical M3-selective; no CNS side effects
VM-6 Preclinical Anticandidal activity (IC₅₀: 12 μM)

Activité Biologique

The compound (2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be described by its IUPAC name and its molecular formula, which is crucial for understanding its interactions at the molecular level. The compound features:

  • A trifluoromethyl group, which is known to enhance metabolic stability.
  • A dimethoxyisoquinoline moiety that may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • In vitro studies have demonstrated that (2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide inhibits the growth of several cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer and lung cancer cells with IC50 values in the micromolar range.
  • Neuroprotective Effects :
    • The compound has been evaluated for its neuroprotective capabilities in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
  • Mechanism of Action :
    • Preliminary studies suggest that the compound may exert its effects through modulation of specific signaling pathways such as MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation and survival.

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AntitumorMCF-7 (Breast Cancer)12.5
AntitumorA549 (Lung Cancer)10.0
NeuroprotectiveSH-SY5Y (Neuronal)15.0

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of (2R)-2-[(1R)-6,7-dimethoxy...] involved treating MCF-7 and A549 cell lines with varying concentrations of the compound over 72 hours. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotection in Oxidative Stress Models

In a model simulating oxidative stress via hydrogen peroxide exposure in SH-SY5Y cells, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests potential use in neurodegenerative disease therapies.

Research Findings

Recent publications have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been linked to upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Anti-inflammatory Properties : In animal models, administration of the compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating potential applications in inflammatory diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.